molecular formula C33H58N7O18P3S B1245662 (S)-3-hydroxylauroyl-CoA

(S)-3-hydroxylauroyl-CoA

Cat. No. B1245662
M. Wt: 965.8 g/mol
InChI Key: IJFLXRCJWPKGKJ-LXIXEQKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-hydroxylauroyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxydodecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA and a medium-chain fatty acyl-CoA. It derives from a lauroyl-CoA and a (S)-3-hydroxylauric acid. It is a conjugate acid of a (S)-3-hydroxylauroyl-CoA(4-).

Scientific Research Applications

Application in 3-Hydroxypropionic Acid Production

Research has shown significant progress in the production of 3-hydroxypropionic acid (3-HP) through biological means, using various microorganisms. This acid is a valuable platform chemical with applications in the production of acrylic acid, acrylamide, and other industrial chemicals. The use of (S)-3-hydroxylauroyl-CoA, as part of the metabolic pathways in microorganisms, plays a crucial role in these biosynthetic processes.

  • Yeast as a Cell Factory : Yeast strains, such as Saccharomyces cerevisiae, have been engineered for 3-HP production. Through the manipulation of the precursor malonyl-CoA and coupled NADPH supply, researchers were able to enhance 3-HP production significantly (Chen et al., 2014).
  • Alternative Microbial Hosts : Other microbes like Methylobacterium extorquens AM1 have been engineered for 3-HP production using malonyl-CoA pathways, demonstrating the versatility of this metabolic pathway in different organisms (Yang et al., 2017).
  • Improving Pathway Efficiency : Addressing the functional imbalance between enzymes in the malonyl-CoA pathway has shown to significantly improve the yield of 3-HP, highlighting the importance of metabolic balance in biosynthetic pathways (Liu et al., 2016).
  • Photosynthetic Production : The cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2, demonstrating the potential of photosynthetic organisms in sustainable chemical production (Wang et al., 2016).

properties

Molecular Formula

C33H58N7O18P3S

Molecular Weight

965.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1

InChI Key

IJFLXRCJWPKGKJ-LXIXEQKWSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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